molecular formula C27H45NO3 B1237556 (E)-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide

(E)-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide

Cat. No. B1237556
M. Wt: 431.7 g/mol
InChI Key: ICDMLAQPOAVWNH-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-9-octadecenamide is a member of amphetamines.

Scientific Research Applications

Encapsulation in Microemulsions

  • Oil-in-Water Microemulsions : A study by Fernández-Peña et al. (2021) investigated the use of oil-in-water microemulsions for encapsulating this hydrophobic molecule. They found that such formulations enhance the bioavailability of the molecule by solubilizing it in nanometric oil droplets, which are stable for over a year. This has implications for cosmetic and pharmaceutical formulations (Fernández-Peña et al., 2021).

Electrochemical Detection

  • Electrochemical Immunosensor : In a study by Wang et al. (2014), a label-free electrochemical immunosensor was developed using a conducting polymer-based biosensor for the detection of bisphenol A. This sensor, which includes a similar hydrophobic molecule, shows potential for environmental monitoring (Wang et al., 2014).

Antimicrobial Agents

  • Antimicrobial Activity : Nengroo et al. (2021) synthesized a series of fatty acid amides, including derivatives of this molecule, and evaluated their antimicrobial activity. They found that these compounds exhibited significant antifungal and antibacterial properties (Nengroo et al., 2021).

properties

Product Name

(E)-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide

Molecular Formula

C27H45NO3

Molecular Weight

431.7 g/mol

IUPAC Name

(E)-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide

InChI

InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(31)28-25(23-29)22-24-18-20-26(30)21-19-24/h9-10,18-21,25,29-30H,2-8,11-17,22-23H2,1H3,(H,28,31)/b10-9+

InChI Key

ICDMLAQPOAVWNH-MDZDMXLPSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)CO

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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